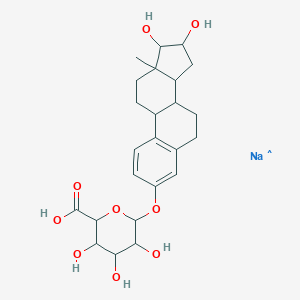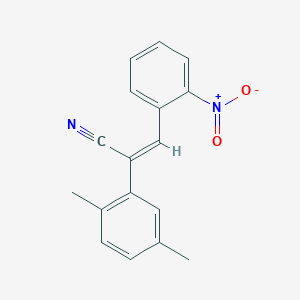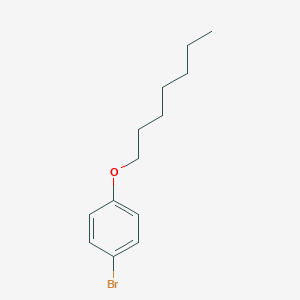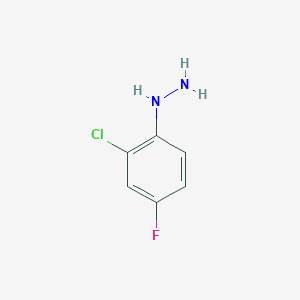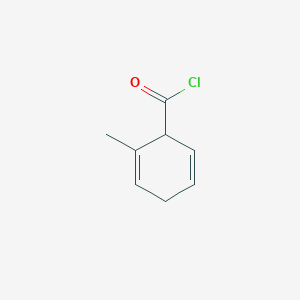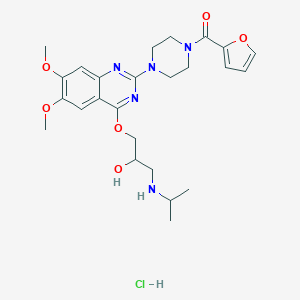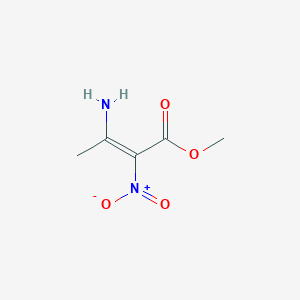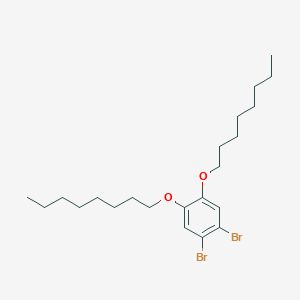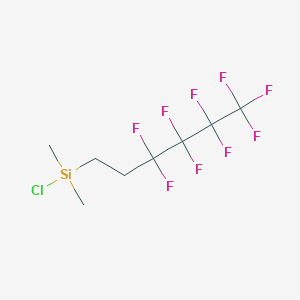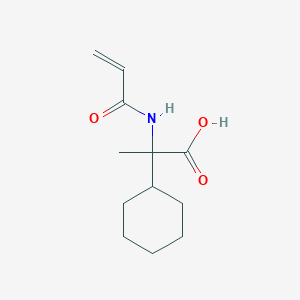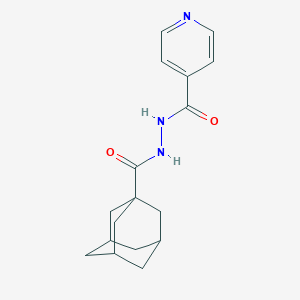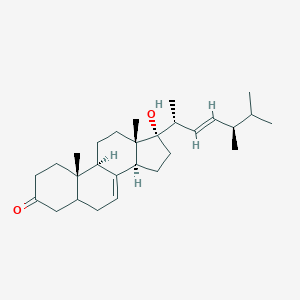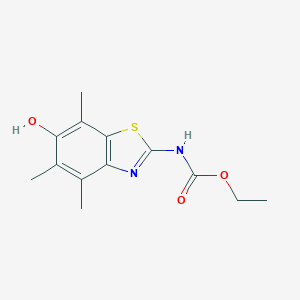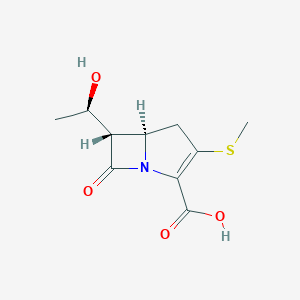![molecular formula C20H18N2O8 B053866 1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid CAS No. 119623-84-6](/img/structure/B53866.png)
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid, also known as HPTD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. HPTD belongs to the class of quinoline derivatives and has been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and oxidative stress. 1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid has been shown to inhibit the production of reactive oxygen species and to activate antioxidant enzymes, leading to a reduction in oxidative stress and inflammation.
生化和生理效应
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as to induce apoptosis in cancer cells. 1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid in lab experiments is its high yield and purity, which makes it easy to work with. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of using 1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid is its high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid and to explore its potential applications in scientific research.
合成方法
The synthesis method for 1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid involves the reaction of 4,6-dipropyl-2,3-dihydroxypyridine with ethyl acetoacetate and subsequent cyclization with maleic anhydride. The resulting product is then treated with hydrochloric acid to yield 1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid in high yield and purity.
科学研究应用
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
CAS 编号 |
119623-84-6 |
|---|---|
产品名称 |
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid |
分子式 |
C20H18N2O8 |
分子量 |
414.4 g/mol |
IUPAC 名称 |
2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylic acid |
InChI |
InChI=1S/C20H18N2O8/c1-3-5-7-9-13(21-17(25)11(7)19(27)28)16(24)14-10(15(9)23)8(6-4-2)12(20(29)30)18(26)22-14/h3-6H2,1-2H3,(H,21,25)(H,22,26)(H,27,28)(H,29,30) |
InChI 键 |
QRECJNCIUHFEQA-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)C(=O)O)C(=O)O |
规范 SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)C(=O)O)C(=O)O |
同义词 |
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



